molecular formula C8H5F3 B122578 5-Ethenyl-1,2,3-trifluorobenzene CAS No. 159294-99-2

5-Ethenyl-1,2,3-trifluorobenzene

Cat. No. B122578
M. Wt: 158.12 g/mol
InChI Key: SBZYGHMGBOZTOU-UHFFFAOYSA-N
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Patent
US05445764

Procedure details

A mixture of 1 mol of 3,4,5-trifluorobromobenzene and 3 l of THF is admixed at -70° C. with 1 mol of BuLi. Subsequently, a mixture of 0.5 mol of zinc bromide in 1 l of THF is added to the reaction mixture, and this mixture is stirred for 30 minutes at -65° C. Then 1 mol of vinyl bromide and 0.022 mol of nickel(II) chloride/TPP is added.
Quantity
1 mol
Type
reactant
Reaction Step One
Name
Quantity
3 L
Type
solvent
Reaction Step One
Name
Quantity
1 mol
Type
reactant
Reaction Step Two
Quantity
1 mol
Type
reactant
Reaction Step Three
Quantity
0.022 mol
Type
catalyst
Reaction Step Three
Name
Quantity
1 L
Type
solvent
Reaction Step Four
Quantity
0.5 mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4](Br)[CH:5]=[C:6]([F:9])[C:7]=1[F:8].[Li][CH2:12][CH2:13]CC.C(Br)=C>C1COCC1.[Br-].[Zn+2].[Br-].[Ni](Cl)Cl>[F:1][C:2]1[CH:3]=[C:4]([CH:12]=[CH2:13])[CH:5]=[C:6]([F:9])[C:7]=1[F:8] |f:4.5.6|

Inputs

Step One
Name
Quantity
1 mol
Type
reactant
Smiles
FC=1C=C(C=C(C1F)F)Br
Name
Quantity
3 L
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1 mol
Type
reactant
Smiles
[Li]CCCC
Step Three
Name
Quantity
1 mol
Type
reactant
Smiles
C(=C)Br
Name
Quantity
0.022 mol
Type
catalyst
Smiles
[Ni](Cl)Cl
Step Four
Name
Quantity
1 L
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0.5 mol
Type
catalyst
Smiles
[Br-].[Zn+2].[Br-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-65 °C
Stirring
Type
CUSTOM
Details
this mixture is stirred for 30 minutes at -65° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added to the reaction mixture

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
FC=1C=C(C=C(C1F)F)C=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.